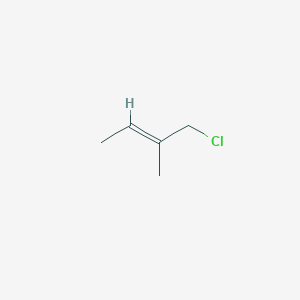

1-Chloro-2-methyl-2-butene

説明

Significance and Role in Contemporary Organic Synthesis Research

1-Chloro-2-methyl-2-butene serves as a valuable building block in modern organic synthesis. Its structural features make it a key intermediate in the creation of more complex molecules, including those with applications in pharmaceuticals and agrochemicals. The reactivity of this compound is a central aspect of its utility. The chlorine atom, being a good leaving group, can be readily displaced by a range of nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. This makes it a versatile reagent in the construction of diverse molecular architectures.

The presence of the double bond in this compound allows for a variety of addition and elimination reactions. Under basic conditions, it can undergo dehydrohalogenation to yield dienes. Furthermore, the interplay between the chloro-substituted carbon and the adjacent double bond influences its reactivity in alkylation reactions. Research has shown that the electron-donating methyl group can stabilize the transition state during these reactions, enhancing its alkylating activity when compared to similar compounds like 1-chloro-2-butene (B1196595).

The compound's role extends to its use in the synthesis of vitamin A derivatives. It is a precursor in the industrial synthesis of terpene compounds, highlighting its importance in the production of commercially significant molecules. google.com

Historical Context of Allylic Halide Research

The study of allylic halides, a class of compounds to which this compound belongs, has a rich history in organic chemistry. The term "allyl" itself was first used in 1844 by Theodor Wertheim, who isolated a derivative from garlic oil. wikipedia.org The unique reactivity of the allylic position—the carbon atom adjacent to a double bond—was observed by chemists in the early 20th century. numberanalytics.com This enhanced reactivity is due to the stability of the intermediates formed during reactions, such as allylic carbocations, anions, and radicals, which are stabilized by resonance. wikipedia.orgshiksha.com

Early research into allylic halides laid the groundwork for understanding fundamental reaction mechanisms like nucleophilic substitution. numberanalytics.com A significant breakthrough in the field was the development of transition metal-catalyzed reactions, particularly those involving palladium and nickel, which greatly expanded the synthetic utility of allylic halides. numberanalytics.comuwindsor.ca These advancements allowed for greater control over the regioselectivity and stereoselectivity of allylic substitution reactions, making them indispensable tools for the synthesis of complex natural products and pharmaceuticals. numberanalytics.comuwindsor.ca The development of methods for the selective synthesis of allylic halides from alcohols and other precursors has also been a major focus, addressing challenges related to competing reaction pathways. acs.org

Structural Diversity and Isomerism of this compound Systems

The molecular structure of this compound gives rise to the possibility of stereoisomerism due to the restricted rotation around the carbon-carbon double bond. brainly.com This leads to the existence of geometric isomers, which have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. brainly.comvaia.com

(E) and (Z) Stereoisomeric Considerations

The stereoisomers of this compound are designated as (E) and (Z) based on the Cahn-Ingold-Prelog (CIP) priority rules. libretexts.org To determine the configuration, the priority of the groups attached to each carbon of the double bond is assigned based on atomic number. libretexts.org

For this compound, the groups on one carbon of the double bond are a chloromethyl group (-CH₂Cl) and a hydrogen atom. The groups on the other carbon are a methyl group (-CH₃) and an ethyl group (-CH₂CH₃).

Z-isomer ((Z)-1-chloro-2-methyl-2-butene): In this isomer, the higher priority groups on each carbon of the double bond are on the same side. libretexts.orgdocbrown.info It is also referred to as the cis-isomer. nist.gov

E-isomer ((E)-1-chloro-2-methyl-2-butene): In this isomer, the higher priority groups are on opposite sides of the double bond. libretexts.orgdocbrown.info

The specific stereoisomer can influence the compound's physical properties and its reactivity in chemical reactions. smolecule.com The synthesis of a particular isomer often requires controlled reaction conditions. For example, the synthesis of a related compound, (E)-4-bromo-1-chloro-2-methyl-2-butene, involves halogenation at low temperatures in an inert solvent to favor the (E)-isomer. smolecule.com

The table below summarizes key identifiers for the isomers of this compound.

| Property | (Z)-1-chloro-2-methyl-2-butene | (E)-1-chloro-2-methyl-2-butene |

| CAS Registry Number | 23009-74-7 nist.govchemsynthesis.com | 13417-43-1 |

| Molecular Formula | C₅H₉Cl nist.gov | C₅H₉Cl |

| Molecular Weight | 104.578 g/mol nist.gov | 104.577 g/mol |

| Synonym | cis-1-Chloro-2-methyl-2-butene nist.gov | Not specified |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(E)-1-chloro-2-methylbut-2-ene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9Cl/c1-3-5(2)4-6/h3H,4H2,1-2H3/b5-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAJKEDQTROWDDD-HWKANZROSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

104.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13417-43-1, 23009-73-6 | |

| Record name | 1-Chloro-2-methyl-2-butene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013417431 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butene, 1-chloro-2-methyl-, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023009736 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2E)-1-chloro-2-methylbut-2-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-CHLORO-2-METHYL-2-BUTENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XXC8K5VLP8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Precursor Chemistry of 1 Chloro 2 Methyl 2 Butene

Classical and Contemporary Synthetic Approaches

The synthesis of 1-chloro-2-methyl-2-butene can be achieved through various established and modern chemical strategies. These methods primarily involve the transformation of precursor molecules such as alcohols and unsaturated hydrocarbons. The choice of synthetic route often depends on factors like precursor availability, desired product purity, and reaction conditions.

A common method for preparing alkyl halides is through the acid-catalyzed substitution reaction of alcohols. In this approach, the hydroxyl group (-OH) of an alcohol is replaced by a chlorine atom.

The conversion of alcohols like 2-methyl-1-butanol (B89646) to an alkyl halide can proceed through either an S(_N)1 or S(_N)2 mechanism, depending on the structure of the alcohol. masterorganicchemistry.com Primary alcohols generally favor the S(_N)2 pathway, while tertiary alcohols react via the S(_N)1 mechanism. masterorganicchemistry.comunco.edu For secondary alcohols, the S(_N)1 pathway is often assumed. masterorganicchemistry.com

The reaction is initiated by the protonation of the alcohol's hydroxyl group by a strong acid, such as hydrochloric acid (HCl), to form a good leaving group, water. masterorganicchemistry.comlibretexts.org

S(_N)1 Pathway: In this multi-step, unimolecular mechanism, the protonated alcohol dissociates to form a carbocation intermediate. unco.eduyoutube.com This carbocation is then attacked by a nucleophile, in this case, a chloride ion, to form the final product. youtube.com The stability of the carbocation intermediate is a key factor, with tertiary carbocations being the most stable. fiveable.me

S(_N)2 Pathway: This is a single-step, bimolecular process where the nucleophile attacks the substrate at the same time as the leaving group departs. unco.edu This pathway is typical for primary alcohols. masterorganicchemistry.com

It is important to note that carbocation rearrangements can occur in S(_N)1 reactions if a more stable carbocation can be formed through a hydride or alkyl shift. masterorganicchemistry.comyoutube.com For instance, the reaction of 3-methyl-1-butene (B165623) with HCl can yield a rearranged product, 2-chloro-2-methylbutane (B165293), due to a hydride shift that forms a more stable tertiary carbocation from an initial secondary carbocation. uomustansiriyah.edu.iqlibretexts.org

Table 1: Substitution Pathways for Alkyl Halide Synthesis from Alcohols

| Mechanism | Substrate Preference | Key Features |

|---|---|---|

| S(_N)1 | Tertiary > Secondary | Multi-step, involves carbocation intermediate, potential for rearrangements. masterorganicchemistry.comunco.eduyoutube.com |

| S(_N)2 | Primary | Single-step, bimolecular, inversion of stereochemistry. masterorganicchemistry.comunco.edu |

Electrophilic addition is a fundamental reaction in organic chemistry where an electrophile adds to an unsaturated compound, such as an alkene, breaking the pi bond. numberanalytics.com

The addition of hydrogen halides, like HCl, to alkenes is a common method for synthesizing alkyl halides. numberanalytics.com When 2-methyl-1-butene (B49056) reacts with HCl, the primary product formed is 2-chloro-2-methylbutane. brainly.com This reaction proceeds through an electrophilic addition mechanism. brainly.com

When an unsymmetrical alkene reacts with a hydrogen halide, the addition is regioselective, meaning one constitutional isomer is formed in a greater amount than the other. masterorganicchemistry.com This regioselectivity is governed by Markovnikov's Rule , which states that the hydrogen atom of the hydrogen halide adds to the carbon atom of the double bond that has the greater number of hydrogen atoms. masterorganicchemistry.comnumberanalytics.com Consequently, the halide adds to the more substituted carbon atom. masterorganicchemistry.com This rule is based on the principle that the reaction proceeds through the most stable carbocation intermediate. masterorganicchemistry.comlibretexts.org

In the hydrochlorination of 2-methyl-1-butene, the hydrogen from HCl adds to the first carbon (with two hydrogens), and the chlorine adds to the second carbon (with no hydrogens), leading to the formation of 2-chloro-2-methylbutane as the major product. brainly.comquora.com

The mechanism of electrophilic addition of HX to an alkene involves the initial protonation of the alkene's double bond to form a carbocation intermediate. masterorganicchemistry.com The stability of this carbocation follows the order: tertiary > secondary > primary. fiveable.me The halide ion then acts as a nucleophile and attacks the carbocation to form the final product. brainly.com

A key aspect of reactions involving carbocation intermediates is the possibility of rearrangements to form a more stable carbocation. masterorganicchemistry.com These rearrangements can occur via a hydride shift (the migration of a hydrogen atom with its bonding electrons) or an alkyl shift (the migration of an alkyl group). libretexts.orglibretexts.org For example, the reaction of 3,3-dimethyl-1-butene (B1661986) with HCl can yield a rearranged product, 2-chloro-2,3-dimethylbutane, through a methyl shift that converts a secondary carbocation into a more stable tertiary carbocation. libretexts.orgmsu.edu The reaction of 3-methyl-1-butene with HCl also produces a significant amount of the rearranged product 2-chloro-2-methylbutane alongside the expected 2-chloro-3-methylbutane (B3192504) due to a hydride shift. uomustansiriyah.edu.iqlibretexts.org

Table 2: Product Distribution in Alkene Hydrochlorination

| Alkene | Reagent | Major Product | Minor/Rearranged Product(s) | Reference(s) |

|---|---|---|---|---|

| 2-Methyl-1-butene | HCl | 2-Chloro-2-methylbutane | - | brainly.com |

| 3-Methyl-1-butene | HCl | 2-Chloro-3-methylbutane | 2-Chloro-2-methylbutane | uomustansiriyah.edu.iqlibretexts.org |

| 3,3-Dimethyl-1-butene | HCl | 3-Chloro-2,2-dimethylbutane | 2-Chloro-2,3-dimethylbutane | libretexts.orgmsu.edu |

Electrophilic Addition Reactions to Unsaturated Hydrocarbons

Hydrochlorination of Alkenes (e.g., 2-Methyl-1-butene)

Catalytic Systems and Optimized Conditions for Hydrochlorination

The hydrochlorination of isoprene (B109036) can yield a mixture of products, including 1-chloro-3-methyl-2-butene (B146958) and the desired this compound. The distribution of these products is highly dependent on the reaction conditions. For instance, the addition of hydrogen chloride to 3-methyl-1,2-butadiene (B1215419) at -78°C produces a mixture of 3-chloro-3-methyl-1-butene (B3368806) and 1-chloro-3-methyl-2-butene. sci-hub.se Under similar conditions, isoprene reacts more rapidly to form the same products but in a different ratio, highlighting the influence of the starting material on the product distribution. sci-hub.se

Catalytic systems are employed to enhance the rate and selectivity of the hydrochlorination reaction. While specific catalytic systems for the direct, high-yield synthesis of this compound from isoprene are not extensively detailed in the provided results, the general principles of alkene hydrofunctionalization suggest that transition-metal catalysts could play a crucial role. chinesechemsoc.org For example, cobalt and iron-based catalysts have been shown to be effective in the regiodivergent hydrosilylation of isoprene, indicating that similar catalytic strategies could be adapted for hydrochlorination. nih.govresearchgate.net The optimization of reaction conditions, such as temperature, solvent, and the nature of the catalyst, is critical in directing the reaction towards the desired isomer.

Addition of Halogenating Agents to Dienes (e.g., Isoprene)

The direct addition of halogenating agents to isoprene is a fundamental approach to producing chlorinated butenes. This electrophilic addition can result in a variety of constitutional isomers due to the unsymmetrical nature of the isoprene molecule. acs.org

Achieving chemo- and regioselectivity in the halogenation of dienes like isoprene is a significant synthetic challenge. The reaction can proceed via 1,2- or 1,4-addition, leading to different constitutional isomers. The weak electronic and steric influence of the methyl group in isoprene makes it difficult to control the regioselectivity of the addition. chinesechemsoc.orgnih.gov

Research into the bromochlorination of isoprene has shown that a mixture of up to six possible constitutional isomers can be formed. acs.org However, by employing specific catalytic systems, it is possible to favor the formation of a particular isomer. For example, Lewis base-controlled chloride release has been shown to enable catalytic chemo-, regio-, and diastereoselective bromochlorination of unsaturated systems. acs.orgnih.gov This suggests that similar strategies could be applied to the chlorination of isoprene to selectively yield this compound.

The table below summarizes the challenges and potential strategies for controlling selectivity in isoprene halogenation.

| Challenge | Potential Strategy |

| Formation of multiple constitutional isomers | Utilization of regioselective catalysts |

| Competing 1,2- and 1,4-addition pathways | Control of reaction temperature and solvent |

| Weak directing effect of the methyl group | Employment of sterically demanding catalysts or directing groups |

The solvent and reaction conditions play a pivotal role in determining the distribution of adducts in diene halogenation. Non-polar solvents and low temperatures are generally favored to minimize carbocation rearrangements and improve selectivity. The choice of solvent can influence the stability of the reaction intermediates, thereby directing the reaction towards a specific product. rsc.orgnih.gov

For instance, in the telomerization of isoprene, the use of different solvents like THF or n-hexane has been shown to influence selectivity. rsc.org Similarly, in the dehydrohalogenation of substituted butanes, the solvent can affect the reaction pathway. acs.org In the context of producing this compound, careful selection of a non-polar solvent and maintaining low reaction temperatures would be crucial to suppress the formation of the thermodynamically favored 1-chloro-3-methyl-2-butene.

Chemo- and Regioselective Considerations in Diene Halogenation

Allylic Chlorination Strategies

Allylic chlorination provides an alternative route to this compound, starting from different precursors. This method involves the substitution of a hydrogen atom on a carbon adjacent to a double bond with a chlorine atom.

Chlorination of 2-Methyl-2-butene (B146552) and Related Substrates

The direct chlorination of 2-methyl-2-butene is a viable method for synthesizing this compound. This reaction typically proceeds via a free-radical mechanism, where chlorine radicals attack the double bond. The use of a catalyst, such as ferric chloride (FeCl₃), under controlled temperature conditions is often employed to facilitate this reaction.

The reaction of t-butyl hypochlorite (B82951) with isoprene in acetic acid has been reported to produce a mixture of chloroacetates, which can then be converted to the desired chlorinated butene derivatives. researchgate.net This highlights the potential of using various chlorinating agents and substrates to achieve the target molecule.

Utilization of N-Chloroisocyanuric Acid Series Compounds in Chlorohydrination

N-chloroisocyanuric acid and its derivatives are effective reagents for chlorohydrination reactions. A patented method describes the preparation of 1-chloro-2-methyl-4-alkanoyloxy-2-butene from isoprene using N-chloroisocyanuric acid compounds in the presence of water. google.comgoogle.com This process involves a chlorohydrination reaction, which can be carried out at temperatures ranging from -50°C to 50°C, with a preferred range of -5°C to 10°C to minimize byproducts. google.com

These compounds, including trichloroisocyanuric acid and dichloroisocyanuric acid, are widely used in organic synthesis and have been successfully applied to the chlorohydrination of natural rubber latex. google.comthaiscience.infoallenpress.comresearchgate.net A plausible synthetic route to a structurally related compound, 1-chloro-2-methyl-4-(2,2,2-trifluoroethoxy)butane, involves the use of N-chloroisocyanuric acid with isoprene as a precursor. vulcanchem.com This suggests the versatility of these reagents in synthesizing various chlorinated butene derivatives. The reaction of isoprene with N-chlorosuccinimide (NCS) in a mixture of water and DMF has also been used to produce a chlorohydrin intermediate. researchgate.netepo.org

The table below outlines the use of N-Chloroisocyanuric acid compounds in synthesis.

| Reagent | Substrate | Product | Reference |

| N-Chloroisocyanuric acid series | Isoprene | 1-Chloro-2-methyl-4-alkanoyloxy-2-butene | google.com |

| N-Chlorosuccinimide (NCS) | Isoprene | 1-Chloro-2-methyl-3-buten-2-ol | researchgate.netepo.org |

Stereoselective Synthesis of this compound Isomers

The spatial arrangement of substituents around the double bond in this compound gives rise to two geometric isomers: (E)-1-chloro-2-methyl-2-butene and (Z)-1-chloro-2-methyl-2-butene. The ability to selectively synthesize one isomer over the other is crucial for applications where specific stereochemistry is required.

The stereochemical outcome of the synthesis of this compound is highly dependent on the precursors and the reaction mechanism. The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the (E) and (Z) configurations to the isomers. uou.ac.inopenstax.org For this compound, the chlorine atom has a higher priority than the methyl group attached to the same carbon of the double bond. openstax.org The other carbon of the double bond is attached to a methyl group and a hydrogen atom, with the methyl group having higher priority. openstax.org Therefore, the (E) isomer has the higher priority groups on opposite sides of the double bond, while the (Z) isomer has them on the same side. uou.ac.inopenstax.org

Several synthetic strategies can be employed to control the (E)/(Z) ratio of the final product.

Allylic Chlorination:

One common method for the synthesis of this compound is the allylic chlorination of 2-methyl-2-butene. This reaction typically proceeds via a free-radical mechanism. The stereochemistry of the products can be influenced by the nature of the chlorinating agent and the reaction conditions. For instance, the use of t-butyl hypochlorite in allylic chlorination has been studied to understand the stereochemistry of the resulting allylic radicals. acs.org

A study on the regioselective ene-type allylic chlorination of electron-rich alkenes using activated dimethyl sulfoxide (B87167) (DMSO) with chlorotrimethylsilane (B32843) (TMSCl) has been reported. researchgate.net This method offers a versatile route to access useful synthetic building blocks for complex terpenoids. researchgate.net While this study focused on polyprenoids, the principles can be relevant to the selective chlorination of smaller alkenes like 2-methyl-2-butene.

Isomerization:

Another approach to obtain a specific isomer is through the isomerization of a pre-existing mixture. For example, a method for the E-to-Z isomerization of related (Z)-2-methyl-1-buten-1,4-ylidene synthons has been developed using aluminum chloride (AlCl₃). researchgate.net This suggests that Lewis acids could potentially be used to influence the isomeric ratio of this compound.

From Precursors with Defined Stereochemistry:

The stereochemistry of the starting material can also dictate the stereochemistry of the product. For instance, the synthesis of pure isomers of 1-chloro-2-butene (B1196595) has been achieved by chloride displacement of the corresponding alcohols using triphenylphosphine (B44618) (Ph₃P) in various solvents. chemicalbook.com A similar approach starting from the corresponding (E) or (Z) isomers of 2-methyl-2-buten-1-ol (B1231688) could potentially yield the desired stereoisomer of this compound. The reaction of (E)-2-methyl-2-buten-1-ol is a known upstream pathway for producing (2E)-1-chloro-2-methylbut-2-ene. lookchem.com

The table below summarizes some of the synthetic approaches and their potential for stereocontrol.

| Synthetic Method | Precursor(s) | Reagents/Conditions | Stereochemical Outcome | Reference(s) |

| Allylic Chlorination | 2-Methyl-2-butene | Chlorine gas (Cl₂), Ferric chloride (FeCl₃) | Typically a mixture of isomers. | |

| Allylic Chlorination | Electron-rich alkenes | DMSO, TMSCl | Regioselective, potential for stereocontrol. | researchgate.net |

| Isomerization | (E/Z)-1-chloro-2-methyl-2-butene mixture | Lewis acids (e.g., AlCl₃) | Can favor the formation of the thermodynamically more stable isomer. | researchgate.net |

| Substitution | (E)- or (Z)-2-Methyl-2-buten-1-ol | Triphenylphosphine (Ph₃P), Chlorinating agent | Can proceed with retention of stereochemistry, depending on the mechanism. | chemicalbook.comlookchem.com |

It is important to note that achieving high stereoselectivity often requires careful optimization of reaction parameters such as temperature, solvent, and the specific reagents used. The stability of the intermediate carbocations or radicals formed during the reaction also plays a crucial role in determining the final product distribution. pearson.com

Chemical Reactivity and Mechanistic Studies of 1 Chloro 2 Methyl 2 Butene

Electrophilic Reaction Pathways

The presence of a carbon-carbon double bond in 1-Chloro-2-methyl-2-butene makes it susceptible to electrophilic attack. These reactions are initiated by an electrophile, a species that accepts an electron pair, targeting the high electron density of the π-bond. numberanalytics.com

Addition Reactions to the Alkene Moiety

Electrophilic addition reactions to unsymmetrical alkenes, such as this compound, are common. msu.edu In reactions like hydrohalogenation (addition of HX), the reaction proceeds via the formation of a carbocation intermediate. msu.edulibretexts.org The regioselectivity of this addition typically follows Markovnikov's rule, which states that the electrophile (e.g., the proton from HBr) adds to the carbon atom of the double bond that has more hydrogen atoms. msu.edumsu.edu This rule is a consequence of the preference for forming the more stable carbocation intermediate. libretexts.org For this compound, protonation of the C3 carbon would lead to a more stable tertiary carbocation at the C2 position, which is then attacked by the nucleophile.

Carbocation Rearrangements in Addition Reactions

A significant feature of reactions involving carbocation intermediates is their propensity to undergo structural rearrangements to form more stable ions. pressbooks.pubopenstax.org This phenomenon, first detailed by F. C. Whitmore, provides strong evidence for the multi-step mechanism of these reactions. openstax.orglibretexts.org If a rearrangement can lead to a more stable carbocation (e.g., converting a secondary carbocation to a tertiary one), it often occurs before the final nucleophilic attack. pressbooks.publibretexts.org

Carbocation rearrangements typically occur through two primary mechanisms: hydride shifts and alkyl shifts. libretexts.orgmasterorganicchemistry.com

Hydride Shift : This involves the migration of a hydrogen atom with its pair of bonding electrons (a hydride ion, H:⁻) to an adjacent positively charged carbon. pressbooks.publibretexts.org This process is rapid and is driven by the formation of a more stable carbocation. libretexts.org For instance, the reaction of 3-methyl-1-butene (B165623) with HCl yields a significant amount of the rearranged product, 2-chloro-2-methylbutane (B165293). This is explained by the initial formation of a secondary carbocation, which then rearranges via a 1,2-hydride shift into a more stable tertiary carbocation before being attacked by the chloride ion. pressbooks.pubopenstax.orglibretexts.org

Alkyl Shift : When a hydride shift is not possible or does not lead to a more stable carbocation, an alkyl group (like a methyl group) can migrate with its bonding electrons. masterorganicchemistry.com A classic example is the reaction of 3,3-dimethyl-1-butene (B1661986) with HCl. This reaction produces a mixture of the expected Markovnikov product and a rearranged product. The rearrangement happens via a 1,2-methyl shift, which transforms the initially formed secondary carbocation into a more stable tertiary carbocation. msu.edulibretexts.orglibretexts.org

These rearrangements are a fundamental aspect of carbocation chemistry and can significantly influence the product distribution in electrophilic addition reactions. libretexts.org

Surface-Catalyzed Isomerization Processes

The isomerization of alkenes can be facilitated by solid catalysts. Studies on related molecules, such as 1-butene, show that skeletal isomerization can occur on catalyst surfaces like tungsten oxide supported on activated carbon. researchgate.net The process is closely linked to the acidic properties of the catalyst surface. researchgate.net

The mechanism is believed to involve the protonation of the alkene's double bond by a Brønsted acid site on the catalyst surface, forming a carbocation intermediate. This intermediate can then deprotonate at a different position to yield an isomer. The activity and selectivity of the catalyst are influenced by factors such as the type of acidity (Brønsted vs. Lewis) and the reaction temperature. For example, in the isomerization of 1-butene, the activity to produce isobutene was found to correlate with the surface acidity of the tungsten catalysts. researchgate.net

Nucleophilic Substitution Reactions

The chlorine atom in this compound is positioned on a carbon adjacent to the double bond, making it a primary allylic halide. This structural motif imparts unique reactivity in nucleophilic substitution reactions.

Reactivity of Allylic Chlorine under Nucleophilic Attack

Allylic halides are notably reactive towards nucleophilic substitution. acs.org This heightened reactivity stems from the stability of the transition state and the carbocation intermediate that can form. wikipedia.org The reaction can proceed through various mechanisms, including S_N1, S_N2, and their rearranged counterparts, S_N1' and S_N2'. spcmc.ac.inwikidoc.org

Under conditions favoring an S_N1 pathway (e.g., with a weak nucleophile), the leaving group departs to form a resonance-stabilized allylic carbocation. wikidoc.org This delocalized cation has positive charge distributed over two carbons, allowing the nucleophile to attack at either site. This often results in a mixture of products, including a "rearranged" product known as an allylic shift or S_N1' substitution. spcmc.ac.inwikidoc.org

The reaction of the isomeric compound 1-chloro-3-methyl-2-butene (B146958) with hydroxide (B78521) provides a clear example of this behavior. The reaction yields two alcohol products: the tertiary alcohol (2-methyl-3-buten-2-ol) is the major product (85%), while the primary alcohol (3-methyl-2-buten-1-ol) is minor (15%). wikipedia.orgspcmc.ac.inwikidoc.org This outcome is explained by the formation of a common allylic carbocation intermediate where the subsequent nucleophilic attack occurs preferentially at the more substituted tertiary carbon, which bears a greater share of the positive charge. spcmc.ac.in

| Reactant | Nucleophile | Product 1 (Yield) | Product 2 (Yield) | Reaction Type |

| 1-Chloro-3-methyl-2-butene | OH⁻ | 2-Methyl-3-buten-2-ol (85%) | 3-Methyl-2-buten-1-ol (15%) | S_N1' / S_N1 |

Table based on data for the isomeric compound 1-chloro-3-methyl-2-butene to illustrate the principle of allylic rearrangement in nucleophilic substitution. wikipedia.orgspcmc.ac.inwikidoc.org

Even under S_N2 conditions with a strong nucleophile, a rearranged product can form via a concerted S_N2' mechanism, where the nucleophile attacks the double bond in a conjugate fashion, displacing the leaving group in a single step. spcmc.ac.inwikidoc.org The steric hindrance at the primary carbon can also favor the S_N2' pathway. wikipedia.orgspcmc.ac.in

Allylic Rearrangements (SN1' and SN2') in Substitution

Allylic systems, such as this compound, are known to undergo nucleophilic substitution reactions that can result in a rearranged product. This phenomenon, known as an allylic rearrangement or allylic shift, involves the migration of the double bond to an adjacent position. wikipedia.orglscollege.ac.in These rearrangements can proceed through both unimolecular (SN1') and bimolecular (SN2') pathways. lscollege.ac.in

In an SN1' mechanism, the initial step is the formation of a resonance-stabilized allylic carbocation. lscollege.ac.inuobasrah.edu.iq This intermediate can then be attacked by a nucleophile at either of the electron-deficient carbons, leading to a mixture of products. lscollege.ac.inspcmc.ac.in The SN2' mechanism, conversely, is a concerted process where the nucleophile attacks the double bond, inducing the simultaneous displacement of the leaving group and migration of the double bond. lscollege.ac.in This pathway is more likely with unhindered allylic compounds and strong nucleophiles. lscollege.ac.in

The structure of the allylic substrate plays a crucial role in determining the outcome of nucleophilic substitution reactions. Factors such as steric hindrance and the substitution pattern at the vinyl group can influence whether a normal (SN1/SN2) or rearranged (SN1'/SN2') product is favored. wikipedia.orgwikiwand.com

For instance, in the substitution of 1-chloro-3-methyl-2-butene, a structural isomer of this compound, the reaction with hydroxide yields a majority of the rearranged, secondary alcohol (2-methyl-3-buten-2-ol) and a minority of the primary alcohol (3-methyl-2-buten-1-ol). wikipedia.orglscollege.ac.in This preference for the rearranged product is attributed to the formation of a more stable tertiary allylic carbocation intermediate in an SN1-type mechanism. spcmc.ac.in Generally, allylic shifts become the dominant reaction pathway when there is significant steric hindrance at the carbon bearing the leaving group, which disfavors a direct SN2 attack. wikipedia.orgwikiwand.com

Elimination Reaction Pathways

This compound can undergo elimination reactions, typically under basic or high-temperature conditions, to form alkenes. This process, known as dehydrohalogenation, involves the removal of a hydrogen atom and the chlorine atom from adjacent carbons.

Formation of Conjugated Diene Systems

A significant outcome of the elimination of this compound is the formation of a conjugated diene system. Specifically, reaction with a base such as potassium hydroxide in ethanol (B145695) leads to the generation of 2-methyl-1,3-butadiene, also known as isoprene (B109036). libretexts.org Conjugated dienes are characterized by alternating double and single bonds, which results in enhanced stability due to the delocalization of π electrons across the system. libretexts.org The formation of such a stabilized system provides a thermodynamic driving force for the elimination reaction.

Radical Reaction Mechanisms

In addition to ionic pathways, this compound can participate in reactions involving free radical intermediates. These reactions are often initiated by light or the presence of a radical initiator. libretexts.org

Chlorine Atom Reactions with this compound and Related Alkenes

The gas-phase reactions of chlorine atoms with alkenes, including structurally related compounds to this compound, have been the subject of kinetic studies due to their atmospheric importance. rsc.orgconfex.com Chlorine atoms can react with alkenes through two primary pathways: addition to the double bond and abstraction of an allylic hydrogen atom. rsc.orgresearchgate.net

Kinetic studies of the reactions of chlorine atoms with a series of alkenes have been conducted to establish structure-reactivity relationships. rsc.orgconfex.com These studies often employ relative rate techniques, where the reaction rate of an alkene is measured relative to a reference compound with a known rate constant. confex.com The rate constants for these reactions are typically large, approaching the collision-controlled limit. confex.com

Research has shown that the rate of reaction is influenced by the degree of alkyl substitution at both the double bond and the allylic positions. rsc.orgresearchgate.net For instance, the rate constant for the reaction of chlorine atoms with 2-methyl-2-butene (B146552) is (3.95 ± 0.32) x 10-10 cm3 molecule-1 s-1. rsc.orgconfex.com It has been surprisingly found that allylic hydrogen atoms in alkenes react less rapidly with chlorine atoms than analogous alkyl hydrogens in alkanes. rsc.orgresearchgate.net The primary reaction pathway for chlorine atoms with alkenes is typically addition to the double bond. confex.com

Table 1: Rate Constants for the Reaction of Chlorine Atoms with Various Alkenes at 298 K

| Alkene | Rate Constant (k) (x 10-10 cm3 molecule-1 s-1) |

|---|---|

| Propene | 2.64 ± 0.21 |

| Isobutene | 3.40 ± 0.28 |

| 1-Butene | 3.38 ± 0.48 |

| cis-2-Butene | 3.76 ± 0.84 |

| trans-2-Butene | 3.31 ± 0.47 |

| 2-Methyl-1-butene (B49056) | 3.58 ± 0.40 |

| 2-Methyl-2-butene | 3.95 ± 0.32 |

| 3-Methyl-1-butene | 3.29 ± 0.36 |

| 2-Ethyl-1-butene | 3.89 ± 0.41 |

| 1-Pentene | 3.97 ± 0.36 |

Data sourced from kinetic studies of gas-phase reactions. rsc.orgconfex.com

Photo-dissociation Induced Reactions

Direct experimental data on the photodissociation of this compound is not extensively detailed in the available literature. However, the reactivity can be inferred from studies on analogous allylic chlorides and related chloroalkenes. The primary process anticipated upon ultraviolet (UV) irradiation is the cleavage of the carbon-chlorine (C-Cl) bond, which is typically the weakest bond in such molecules.

Studies on the photolysis of the simpler allyl chloride (CH₂=CHCH₂Cl) show that UV irradiation leads to the scission of the C-Cl bond, producing an allyl radical and a chlorine radical. acs.org More detailed investigations at a wavelength of 234 nm revealed that the formation of chlorine atoms from allyl chloride can occur through complex pathways, including internal conversion from the initially excited electronic state to a vibrationally excited ground state, as well as curve crossing between different electronic potential energy surfaces. aip.org Laser flash photolysis at 193 nm is also a known method for generating allyl radicals from allyl chloride precursors. sigmaaldrich.com

This behavior is consistent across various substituted chloroalkenes. For instance, the photodissociation of 1-chloro-2-butene (B1196595) at 193 nm is used as a method to generate 1-methylallyl radicals. nih.govacs.org Similarly, the 193 nm photolysis of 2-chloro-2-butene, an isomer of the title compound, results in C-Cl bond fission to produce the corresponding 2-buten-2-yl radical. acs.org Given these precedents, the photodissociation of this compound is expected to proceed via the cleavage of its allylic C-Cl bond to form the resonance-stabilized 2-methyl-2-buten-1-yl radical.

Additionally, photo-induced oxidation reactions can occur. While not a direct photodissociation of the chloroalkene itself, studies on the parent alkene, 2-methyl-2-butene, have shown that it undergoes rapid photo-oxidation in the presence of active chlorine species (like HOCl and Cl₂) under UV irradiation. researchgate.net This process is driven by the photo-dissociation of the active chlorine, which then initiates the oxidation of the alkene. researchgate.net

Table 1: Summary of Photodissociation Studies on Analogous Chloroalkenes

| Compound | Wavelength(s) | Primary Products/Observations | Reference(s) |

|---|---|---|---|

| Allyl Chloride | 254 nm | Cleavage of C-Cl bond to form allyl radical. | acs.org |

| Allyl Chloride | 234 nm | Cl atom formation via internal conversion and curve crossing. | aip.org |

| 1-Chloro-2-butene | 193 nm | Precursor for 1-methylallyl radical generation. | nih.govacs.org |

| 2-Chloro-2-butene | 193 nm | C-Cl bond fission to form 2-buten-2-yl radical. | acs.org |

| Allyl Halides | Broadband UV | Reaction with ozone post-photolysis to form various intermediates. | theijes.com |

Oxidation and Reduction Pathways

The presence of both a double bond and a chloro-substituent in this compound allows for a range of oxidation and reduction reactions, although its reactivity is influenced by the interplay of these functional groups.

Oxidation:

The double bond and allylic chloride moiety can exhibit significant stability towards certain oxidizing conditions. For example, in a complex molecule containing the 4-chloro-3-methyl-2-butenyl group, these functionalities were found to be stable to the specific oxidation conditions used in that synthesis. google.comepo.org

However, chloroalkenes as a class can be oxidized through various pathways.

Enzymatic Oxidation: Soluble methane (B114726) monooxygenase, an enzyme found in bacteria, can oxidize various haloalkenes, including trichloroethylene (B50587). nih.gov The predominant mechanism is epoxidation of the double bond, which can be followed by hydrolysis to form stable acidic products. nih.gov

Chemical Oxidation: The oxidation of a related compound, 1-acetoxy-4-chloro-3-methyl-2-butene (B12278502), using dimethyl sulfoxide (B87167) (DMSO) and a TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) catalyst has been shown to produce the corresponding aldehyde in high yield. researchgate.net Chloroalkenes can also be oxygenated by superoxide (B77818) in aprotic media. acs.org

Photocatalytic Oxidation: Heterogeneous photocatalysis using semiconductors like titanium dioxide (TiO₂) is an effective method for degrading a wide variety of organic pollutants, including chloroalkenes, into harmless products like CO₂ and HCl. core.ac.uk

Reduction:

Reduction of this compound can target either the alkene double bond or the carbon-chlorine bond.

Hydrogenation: A cobalt-mediated hydrogenation protocol has been shown to effectively reduce chloroalkenes. rsc.org The mechanism involves a hydrogen atom transfer, where the selectivity is directed by the halogen substituent, favoring the formation of a stabilized α-haloalkyl radical intermediate. rsc.org This method offers selectivities that are complementary to traditional heterogeneous hydrogenation catalysts. rsc.org

Reductive Dehalogenation: The carbon-chlorine bond can be cleaved under reductive conditions. The use of nickel/iron (Ni/Fe) nanoparticles, for instance, is an effective method for the dechlorination of chloroalkenes like trichloroethylene (TCE) and tetrachloroethene (PCE) via hydrogenolysis. nih.gov The adsorption of the chloroalkene onto the nanoparticle surface plays a key role in the dechlorination process. nih.gov Furthermore, certain enzymes known as reductive dehalogenases are capable of degrading chloroalkenes through a proton-coupled electron transfer mechanism. chemrxiv.org

Organocuprate Reduction: Organocuprate reagents have been used for the one-pot reduction and alkylation of related γ,γ-dichloro-α,β-enoyl sultams to stereoselectively form trisubstituted (Z)-chloroalkenes. nih.govacs.org

Table 2: Selected Oxidation and Reduction Methods for Chloroalkenes

| Reaction Type | Reagent/Method | Typical Outcome | Reference(s) |

|---|---|---|---|

| Oxidation | Methane Monooxygenase | Epoxidation of the double bond. | nih.gov |

| TiO₂ / UV Light | Complete degradation to CO₂ and HCl. | core.ac.uk | |

| DMSO / TEMPO | Oxidation of related allylic alcohol to aldehyde. | researchgate.net | |

| Reduction | Cobalt-mediated H₂ | Hydrogenation of the double bond via H-atom transfer. | rsc.org |

| Ni/Fe Nanoparticles | Reductive dechlorination (hydrogenolysis). | nih.gov | |

| Reductive Dehalogenases | Enzymatic reductive dechlorination. | chemrxiv.org |

Advanced Spectroscopic and Computational Analysis of 1 Chloro 2 Methyl 2 Butene

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of 1-chloro-2-methyl-2-butene. Both proton (¹H) and carbon-13 (¹³C) NMR provide critical information about the molecular framework.

¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between constitutional isomers, which have the same molecular formula but different atomic connectivity. magritek.comlibretexts.org The chemical shift of a nucleus is highly sensitive to its local electronic environment, allowing for the differentiation of isomers like this compound, 1-chloro-3-methyl-2-butene (B146958), and 4-chloro-2-methyl-1-butene. libretexts.org

In the ¹H NMR spectrum of this compound, distinct signals are expected for the different proton environments. The ¹³C NMR spectrum provides further resolution, with the carbon attached to the chlorine atom exhibiting a characteristic downfield shift due to the electronegativity of the halogen. docbrown.info Comparing the number of unique signals and their chemical shifts in the spectra of different isomers allows for unambiguous identification. youtube.comnews-medical.netyoutube.com For instance, 1-chloro-2-methylpropane, a related chloroalkane, shows three distinct carbon environments in its ¹³C NMR spectrum. docbrown.infodocbrown.info

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| CH ₃-C= | ~1.7 | ~18-25 |

| =C-CH ₂Cl | ~4.0 | ~45-55 |

| =CH -CH₃ | ~5.5 | ~120-130 |

| C H₃-C= | - | ~18-25 |

| =C -CH₂Cl | - | ~130-140 |

| =CH-C H₃ | - | ~18-25 |

Note: These are approximate values and can vary based on solvent and experimental conditions.

NMR spectroscopy is instrumental in determining the isomeric purity of a sample. The integration of ¹H NMR signals corresponding to unique protons in each isomer can be used to calculate their relative percentages in a mixture. sciepub.com This quantitative analysis is crucial in synthetic chemistry where reactions may yield a mixture of products. sciepub.com

Furthermore, NMR can be used to elucidate the stereochemistry of molecules, such as the (E) and (Z) isomers of this compound. nist.gov The spatial relationship between substituents on the double bond influences the chemical shifts of nearby nuclei. For instance, the (E) and (Z) isomers of 4-bromo-1-chloro-2-methyl-2-butene can be distinguished by their unique NMR spectra. researchgate.net While detailed analysis often requires advanced techniques like Nuclear Overhauser Effect (NOE) spectroscopy, subtle differences in the standard ¹H and ¹³C spectra can often provide initial stereochemical assignments.

<sup>1</sup>H NMR and <sup>13</sup>C NMR Chemical Shift Analysis for Isomer Differentiation

Vibrational Spectroscopy (IR/Raman) for Functional Group Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing information about the functional groups present. uobasrah.edu.iq For this compound, these techniques can confirm the presence of the C-Cl bond and the C=C double bond.

The C-Cl stretching vibration typically appears in the fingerprint region of the IR spectrum, generally between 600 and 800 cm⁻¹. docbrown.info The C=C stretching vibration is expected to produce a peak around 1640-1680 cm⁻¹. The specific frequencies can be influenced by the substitution pattern around the double bond. Analysis of the vibrational spectra of related compounds, such as the adduct of the Criegee intermediate methyl vinyl ketone oxide and HCl, can provide insights into the expected vibrational modes. acs.org

Table 2: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| C-H stretch (alkenyl) | ~3000-3100 |

| C-H stretch (alkyl) | ~2850-3000 |

| C=C stretch | ~1640-1680 |

Mass Spectrometry (MS) for Molecular Fragmentation and Identification

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. wizeprep.com When this compound is subjected to MS analysis, it is ionized to form a molecular ion [M]⁺•, which can then undergo fragmentation. docbrown.infouni-saarland.de

The mass spectrum of this compound will show a molecular ion peak at m/z 104 (for the ³⁵Cl isotope) and 106 (for the ³⁷Cl isotope) in an approximate 3:1 ratio, which is characteristic of a monochlorinated compound. wizeprep.comnih.gov Common fragmentation pathways include the loss of a chlorine atom to form a stable carbocation at m/z 69, and the loss of a methyl group. nih.gov These fragmentation patterns serve as a molecular fingerprint that can be used to identify the compound and distinguish it from its isomers. docbrown.infopressbooks.pub

Table 3: Expected Mass Spectrometry Fragmentation for this compound

| m/z | Fragment Ion | Possible Origin |

|---|---|---|

| 104/106 | [C₅H₉Cl]⁺• | Molecular Ion |

| 69 | [C₅H₉]⁺ | Loss of Cl• |

Chromatographic Techniques for Purity and Mixture Analysis

Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound.

Gas chromatography (GC) is a widely used technique for the analysis of volatile compounds like this compound. In GC, the sample is vaporized and passed through a column with a stationary phase. The separation is based on the differential partitioning of the analytes between the mobile gas phase and the stationary phase. reddit.com

The retention time, the time it takes for a compound to travel through the column, is a characteristic property that can be used for identification. For isomeric mixtures, different isomers will often have different retention times, allowing for their separation and quantification. For example, a temperature-programmed GC method using a squalane (B1681988) or polydimethylsiloxane (B3030410) column can be optimized to resolve this compound from its structural isomers. The Kovats retention index is another useful parameter for isomer identification in GC. nih.gov Coupling GC with mass spectrometry (GC-MS) provides a powerful analytical tool, combining the separation capabilities of GC with the identification power of MS. nih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a crucial analytical technique for the separation, identification, and quantification of components in a mixture. For chlorinated hydrocarbons like this compound, reverse-phase HPLC (RP-HPLC) is often the method of choice. helcom.fi The analysis involves injecting the sample into a column packed with a non-polar stationary phase (such as C18-silica), and a polar mobile phase is used to elute the components.

The separation mechanism is based on the differential partitioning of the analyte between the stationary and mobile phases. Due to its non-polar nature, this compound interacts with the C18 stationary phase. By carefully controlling the composition of the mobile phase, typically a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, a precise separation from its isomers and other impurities can be achieved. helcom.fiwur.nl

Detection is commonly performed using an ultraviolet (UV) detector, as the double bond in the butene structure absorbs UV light. The retention time, the time it takes for the analyte to pass through the column, is a characteristic feature used for its identification, while the peak area in the chromatogram corresponds to its concentration. To ensure accurate quantification, the method is validated for linearity, precision, and recovery. wur.nl Sample preparation may involve extraction with an organic solvent and filtration before injection into the HPLC system.

Table 1: Illustrative HPLC Operating Conditions for Analysis of Chlorinated Hydrocarbons

| Parameter | Condition | Reference |

|---|---|---|

| Column | C18-silica (e.g., 30 m × 0.25 mm, 0.25 µm film thickness) | |

| Mobile Phase | Methanol/Water or Acetonitrile/Water Gradient | wur.nl |

| Detection | UV Spectrometer | |

| Column Temperature | Ambient (e.g., 25-35 °C) | wur.nl |

| Flow Rate | ~1.0 mL/min | researchgate.net |

| Injection Volume | 10-20 µL | |

Computational Chemistry Approaches

Computational chemistry provides powerful tools for investigating the properties and reactivity of molecules like this compound at an atomic level. These theoretical methods allow for the study of reaction mechanisms, the calculation of energy profiles for various transformation pathways, and the prediction of chemical reactivity and stereoselectivity, offering insights that can be difficult to obtain through experimental means alone.

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) is a widely used computational quantum mechanical modeling method to investigate the electronic structure of many-body systems. mdpi.com It is particularly valuable for elucidating the complex mechanisms of organic reactions involving this compound and related allylic chlorides.

Researchers employ DFT calculations to model the transition states and intermediates that occur during reactions. For instance, in electrophilic addition reactions, DFT methods like B3LYP/6-31G* can be used to model the structure and stability of the carbocation intermediates formed when the double bond is attacked. askfilo.com Similarly, for nucleophilic substitution reactions (SN2), DFT computations can map the potential energy surface, as demonstrated in studies of allyl chloride with various nucleophiles using the ωB97X-D functional. nih.gov

DFT is also applied to study elimination reactions. Investigations into the unimolecular gas-phase elimination of 1-chloroalkenes have used DFT to compare different possible mechanisms, such as a concerted 1,2-elimination versus a process involving anchimeric (neighboring group) assistance. researchgate.net These studies help to confirm reaction pathways by comparing calculated energy barriers with experimental kinetic data. researchgate.netaip.org For example, the mechanism of Pd-catalyzed coupling reactions involving isoprene (B109036), a structural precursor to this compound, has been explored using DFT to understand regioselectivity. acs.org

Energy Profile Calculations for Transformation Pathways

Calculating the energy profile along a reaction coordinate is essential for understanding the feasibility and kinetics of a chemical transformation. These profiles map the changes in potential energy as reactants are converted into products, highlighting the energy of transition states (energy barriers) and intermediates. masterorganicchemistry.com

For this compound, computational methods can determine the activation energies (ΔE‡) for various pathways, such as substitution or elimination. In SN2 reactions of similar allylic chlorides, energy barriers have been calculated to differ by up to 4.5 kcal/mol compared to their saturated analogs, a phenomenon known as the "allylic effect". nih.gov For elimination reactions, transition state theory combined with IRC (Intrinsic Reaction Coordinate) analysis can identify the energy barriers between isomers, predicting the most likely transformation pathway.

The energy profile for a simple hydrohalogenation reaction, for example, shows two main transition states, with the first (protonation of the alkene) typically being the rate-determining step due to its higher activation energy. masterorganicchemistry.com Free energy profiles (FEP), which account for entropy, can also be calculated and may reveal changes in the reaction mechanism at different temperatures. researchgate.net

Table 2: Representative Calculated Energy Barriers for Reactions of Allylic Chlorides

| Reaction Type | Model Compound | Computational Method | Calculated Activation Energy (Gas Phase) | Reference |

|---|---|---|---|---|

| SN2 Substitution | Allyl Chloride | ωB97X-D/6-311++G(3df,2pd) | -0.2 to -4.5 kcal/mol (relative to propyl chloride) | nih.gov |

| Unimolecular Elimination | 1-Chloroalkenes | MPW1PW91/6-31G(d,p) | Varies; higher for anchimeric assistance pathway | researchgate.net |

| Radical Addition | Allyl Chloride + OH• | CCSD(T)/aug-cc-pVTZ//BHandHLYP/6-311++G(d,p) | ~3.56 kcal/mol (pre-reactive complex binding energy) | aip.org |

Theoretical Predictions of Reactivity and Stereoselectivity

Theoretical calculations are instrumental in predicting the reactivity and stereochemical outcomes of reactions involving this compound. The molecule's structure, including the methyl group and the position of the double bond, significantly influences its chemical behavior.

Computational studies have shown that the stability of the allylic carbocation intermediate is a key factor in determining reactivity. nih.gov The electron-donating methyl group in this compound stabilizes the transition state, which can enhance its alkylating activity compared to un-substituted allylic chlorides. However, this same methyl group can introduce steric hindrance, potentially impeding interactions with certain reagents and thus lowering reactivity in other contexts.

DFT calculations are also used to predict and rationalize stereoselectivity. rsc.org In reactions involving chiral allylic chlorides, computational models can determine the energy barriers for different stereochemical pathways (e.g., syn vs. anti-attack), explaining why one enantiomer or diastereomer is formed preferentially. rsc.org For instance, studies on the electrocyclic ring-opening of substituted cyclobutenes have shown that the electronic nature of substituents (donor vs. acceptor) can dictate the preferred direction of rotation (outward vs. inward), a correlation that helps in predicting stereochemical outcomes. acs.org The formation of specific products in such reactions is often dictated by the energetically preferred pathway, which can be accurately modeled.

Applications and Transformations in Advanced Organic Synthesis

Building Block in Complex Molecular Architectures

As a C5 building block, 1-Chloro-2-methyl-2-butene and its isomers are instrumental in constructing intricate molecular frameworks. The presence of both a reactive chlorine atom, which can act as a leaving group in nucleophilic substitutions, and a double bond that can undergo various addition and catalytic reactions, provides chemists with a versatile tool for molecular assembly.

The strategic placement of functional groups in and around the butene chain allows for its use in stereoselective reactions. While specific examples detailing the use of this compound as a direct precursor for chiral compounds are not extensively documented, the application of closely related structures in asymmetric synthesis highlights its potential. For instance, the related compound (E)-4-Bromo-1-chloro-2-methyl-2-butene is utilized as a key building block in the stereospecific synthesis of complex natural products like (-)-kainic acid and (3S)-2,3-oxidosqualene. researchgate.net These syntheses often rely on enantioselective reactions where the halogenated C5 unit is coupled in a highly controlled manner. researchgate.net Furthermore, the isomer 2-Chloro-2-methylbutane (B165293) is noted as a precursor for Grignard reagents and subsequent use in chiral synthesis. This suggests that this compound could similarly be functionalized to create chiral centers, serving as a foundational element for enantiomerically pure molecules.

Halogenated hydrocarbons are crucial intermediates in the production of a wide array of pharmaceuticals and agrochemicals. The isomer 1-Chloro-3-methyl-2-butene (B146958) (prenyl chloride) is widely utilized as a reactive intermediate in the synthesis of various pharmaceutical and agrochemical products. mendelchemicals.comguidechem.comsolubilityofthings.com It also serves as a key component in the synthesis of geraniol (B1671447) and as an alkylating agent for compounds like hyperforin. unilongindustry.com

Other related structures also play significant roles. (E)-4-Bromo-1-chloro-2-methyl-2-butene is investigated as a potential precursor in pharmaceutical development due to its unique halogenated structure. Similarly, 1-chloro-2-hydroxy-3-butene (B1194193) functions as a building block for creating novel drug molecules and is a key intermediate in producing agrochemicals such as pesticides and herbicides. lookchem.com The compound 1-chloro-2-methyl-4-alkanoyloxy-2-butene is a vital intermediate in the synthesis of Vitamin A derivatives. google.com This consistent use of similar C5 chloro-methyl-butenes across the industry underscores the importance of this compound as a valuable intermediate for creating biologically active molecules.

Table 1: Related Intermediates in Pharmaceutical and Agrochemical Synthesis

| Compound Name | Application Area | Reference |

|---|---|---|

| 1-Chloro-3-methyl-2-butene | Pharmaceuticals, Agrochemicals, Fragrances | mendelchemicals.comguidechem.comunilongindustry.com |

| (E)-4-Bromo-1-chloro-2-methyl-2-butene | Pharmaceutical Precursor | |

| 1-chloro-2-hydroxy-3-butene | Pharmaceuticals, Agrochemicals (Pesticides, Herbicides) | lookchem.com |

| 1-chloro-2-methyl-4-alkanoyloxy-2-butene | Vitamin A Derivatives | google.com |

| 1-Chloro-3-methyl-2,4-pentadiene | Herbicide Synthesis |

In materials science, monomers with specific functional groups are essential for developing polymers with desired properties. This compound, with its polymerizable double bond and a reactive chlorine atom, holds potential for incorporation into novel polymer chains. Its isomer, 1-Chloro-3-methyl-2-butene, is utilized in the polymer industry as a monomer or comonomer, contributing to the formation of polymer chains and enhancing the properties of the final materials. guidechem.com The inclusion of such halogenated monomers can modify a polymer's refractive index, chemical resistance, and other physical characteristics. guidechem.comuq.edu.au The design of specialized polymers, for instance, for applications in 193i resist technology for lithography, often involves the rational design of monomers containing sulfur or halogens to achieve a high refractive index. uq.edu.au This demonstrates a clear path for the application of this compound in the design and synthesis of advanced materials.

Intermediate in Pharmaceutical and Agrochemical Synthesis

Catalytic Transformations Involving this compound

The alkene functionality of this compound allows it to participate in a variety of powerful catalytic transformations, most notably olefin metathesis.

Olefin metathesis has become an indispensable tool in organic synthesis for the formation of carbon-carbon double bonds, enabling the conversion of simple olefins into more valuable and complex molecules. rsc.orgmdpi.com While many substrates are suitable for this reaction, functionalized alkenes such as vinyl halides have been considered demanding substrates. rsc.org However, the development of robust catalysts, particularly ruthenium and molybdenum-based complexes, has made the metathesis of such compounds feasible. rsc.orgnih.gov

Cross-metathesis (CM) is a highly effective reaction for combining two different olefinic partners. A particularly relevant partner in this context is 2-Methyl-2-butene (B146552). It is often used as a liquid, higher-boiling-point surrogate for gaseous isobutylene (B52900) in reactions designed to install a prenyl group onto a molecule. caltech.edu The cross-metathesis of various α-olefins with 2-methyl-2-butene provides a mild and efficient method for generating isoprenoid structures at room temperature with low catalyst loadings. caltech.edu

Research has focused extensively on the cross-metathesis of substrates like methyl oleate (B1233923) with 2-methyl-2-butene to produce valuable commodity chemicals. rsc.orgresearchgate.net These studies have screened a wide array of ruthenium catalysts to optimize conversion and selectivity. rsc.orgresearchgate.net For instance, second-generation Hoveyda-Grubbs and indenylidene catalysts have shown significant activity and selectivity in these transformations. rsc.orgresearchgate.net A reaction between a complex pyrrolidinoindoline and 2-methyl-2-butene using a Grubbs' second-generation catalyst successfully yielded a bis(prenylated) product, demonstrating the power of this method. rsc.org

Given that vinyl halides can participate in metathesis reactions, a cross-metathesis reaction between this compound and 2-Methyl-2-butene is mechanistically plausible. rsc.org Such a reaction would theoretically lead to the formation of a more complex, halogenated prenyl-type structure, further expanding the synthetic utility of this class of compounds.

Table 2: Ruthenium Catalysts in Related Cross-Metathesis Reactions

| Catalyst Type | Ligands (Example) | Application/Observation | Reference |

|---|---|---|---|

| Grubbs I | PCy₃ (Tricyclohexylphosphine) | Low activity in CM with 2-methyl-2-butene, favors self-metathesis. | rsc.orgchemicalbook.com |

| Grubbs II | PCy₃, NHC (e.g., SIMes) | Higher activity than Gen I; used to form trisubstituted olefins. | caltech.edursc.org |

| Hoveyda-Grubbs II | Isopropoxybenzylidene, NHC | High activity and selectivity in CM of methyl oleate with 2-methyl-2-butene. | rsc.orgresearchgate.net |

| Indenylidene (Ind-II) | Indenylidene, PCy₃, NHC | Slower but effective catalyst for CM with 2-methyl-2-butene, exhibits high conversion and selectivity. | rsc.org |

Olefin Metathesis Reactions

Catalyst Design and Optimization for Stereoselective Metathesis

The pursuit of highly stereoselective olefin metathesis reactions has driven significant research into catalyst design. While this compound is not a direct catalyst, its structural motifs and reactivity patterns inform the development of catalysts for producing stereochemically defined alkenes. The core challenge in stereoselective metathesis is controlling the geometry of the newly formed double bond, favoring the thermodynamically less stable Z-isomer over the E-isomer.

Ruthenium-based catalysts are central to this field. The design often involves modifying the ligands surrounding the ruthenium center to create a sterically demanding and electronically tuned environment. For instance, cyclometalated ruthenium catalysts, where a ligand forms a cyclic structure with the metal center, have shown promise in enhancing Z-selectivity. mdpi.com The steric bulk of the N-aryl group on the N-heterocyclic carbene (NHC) ligand plays a crucial role; bulkier groups like N-2,6-diisopropylphenyl (DIPP) can significantly improve both activity and selectivity. mdpi.com

Molybdenum and tungsten complexes are also key players. Molybdenum monoaryloxide chloride complexes, for example, have demonstrated the ability to produce Z-isomers of trifluoromethyl-substituted alkenes. researchgate.net The choice of metal and the electronic properties of its ligands are critical. For instance, diminishing electron density at anionic sulfur ligand sites in certain ruthenium catechothiolate complexes can increase the catalyst's longevity and improve Z:E selectivity in cross-metathesis reactions. mit.edu

Computational studies, particularly Density Functional Theory (DFT), are instrumental in understanding the reaction mechanisms and predicting catalyst performance. These studies help elucidate the subtle steric and electronic effects that govern the formation of the metallacyclobutane intermediate, which ultimately determines the stereochemical outcome of the reaction. mdpi.comuib.no

Table 1: Factors Influencing Stereoselectivity in Olefin Metathesis

| Factor | Description | Impact on Selectivity |

| Ligand Bulk | The size of the ligands attached to the metal center. | Increased bulk often favors the formation of the Z-isomer by sterically directing the approach of the incoming olefin. |

| Electronic Properties | The electron-donating or -withdrawing nature of the ligands. | Can influence the stability and reactivity of the metallacyclobutane intermediate, thereby affecting the stereochemical outcome. |

| Metal Center | The choice of transition metal (e.g., Ru, Mo, W). | Different metals exhibit distinct reactivity profiles and inherent stereochemical preferences. |

| Chelation | The formation of a cyclic structure between a ligand and the metal. | Can lock the catalyst into a specific conformation, enhancing stereoselectivity. |

Friedel-Crafts Allylation Reactions

This compound and its derivatives are valuable reagents in Friedel-Crafts allylation reactions, a powerful method for forming carbon-carbon bonds by attaching an allyl group to an aromatic ring. libretexts.orgethz.ch These reactions are typically catalyzed by Lewis acids, which activate the allylic chloride for electrophilic attack on the aromatic substrate. libretexts.org

A significant application is in the synthesis of complex natural products. For example, the highly stereoselective Friedel-Crafts allylation of tetramethoxytoluene with (E)-4-chloro-2-methyl-1-phenylsulfonyl-2-butene, catalyzed by Montmorillonite K-10 clay, is a key step in a large-scale formal synthesis of Coenzyme Q10. researchgate.net This reaction demonstrates the utility of solid acid catalysts in promoting efficient and selective allylations.

The choice of catalyst is crucial for controlling the regioselectivity and stereoselectivity of the reaction. While traditional Lewis acids like aluminum chloride (AlCl₃) are effective, they can suffer from issues such as rearrangement of the carbocation intermediate. libretexts.org Research has explored a variety of Lewis acids to optimize these reactions.

Table 2: Lewis Acids in Friedel-Crafts Allylation with a this compound Derivative researchgate.net

| Entry | Lewis Acid (equiv) | Conversion (%) | E/Z Ratio |

| 1 | ZnCl₂ (0.3) | >95 | 3.3:1 |

| 2 | ZnBr₂ (1.2) | >95 | 7.4:1 |

| 3 | AlCl₃ (1.2) | 21 | 3.4:1 |

| 4 | BF₃·OEt₂ (1.2) | 25 | 7.6:1 |

The data indicates that while several Lewis acids can catalyze the reaction, both conversion and stereoselectivity are highly dependent on the specific catalyst and its stoichiometry. researchgate.net Furthermore, derivatives of this compound, such as those stabilized by a sulfone group, have been instrumental in the syntheses of ubiquinones (B1209410) and menaquinones. nih.gov

Organotransition Metal-Catalyzed Cyclizations

This compound serves as a building block in various organotransition metal-catalyzed cyclization reactions to construct cyclic and polycyclic molecules. These reactions often leverage the dual functionality of the molecule—the reactive double bond and the allylic chloride.

Palladium-catalyzed cyclizations are a prominent example. For instance, intramolecular aminoarylation of alkenes can be achieved using a palladium catalyst, where an intermediate Pd-amido species undergoes insertion of the alkene followed by reductive elimination to form pyrrolidines. acs.org While not directly involving this compound, the principles of these reactions can be extended to substrates derived from it.

Nickel-catalyzed reactions have also been explored. For instance, nickel(0) complexes can catalyze the [4+4] cyclization of dienes. thieme-connect.de The reaction of 1-chloro-3-methyl-2-butene (an isomer of this compound) with other reagents in the presence of nickel catalysts has been used in monoterpenoid synthesis. oup.com Zirconocene-based reagents, generated from dialkylzirconocenes, can react with enynes to form zirconabicycles, which are versatile intermediates for further transformations. oup.com

The mechanisms of these cyclizations are diverse and depend on the specific transition metal and substrates involved. They can proceed through intermediates such as metallacyclobutanes in [2+2] cycloadditions or involve migratory insertion steps. acs.org The ability of transition metals to coordinate to the double bond and facilitate the cleavage of the carbon-chlorine bond makes these transformations possible.

Catalytic Hydrolysis Reactions

The hydrolysis of this compound and its isomers can be catalyzed to produce the corresponding allylic alcohols. This reaction is of interest due to the synthetic utility of these alcohols. For instance, the catalytic hydrolysis of 1-chloro-3-methyl-2-butene has been studied using an acidic solution of cuprous chloride. acs.org The presence of the catalyst significantly accelerates the rate of hydrolysis. acs.org

The mechanism of this catalyzed hydrolysis likely involves the coordination of the copper(I) ion to the double bond or the chlorine atom, which facilitates the departure of the chloride ion and subsequent attack by water. This process is generally faster than the uncatalyzed reaction.

Esterification and Rearrangement Catalysis

This compound and its related isomers are key intermediates in the synthesis of various esters, often involving a rearrangement step. These esters can be important precursors for vitamins and other fine chemicals.

A notable application is in the synthesis of 1-chloro-2-methyl-4-alkanoyloxy-2-butene, an intermediate for Vitamin A derivatives. google.com This process can start from the chlorohydrination of isoprene (B109036), followed by an esterification reaction with a carboxylic anhydride (B1165640) in the presence of an acid catalyst like p-toluenesulfonic acid. google.com This reaction proceeds via an esterification followed by an allylic rearrangement.

In a related process for the synthesis of 4-acetoxy-2-methyl-2-butenal, an intermediate alcohol is esterified with acetic anhydride. researchgate.net The use of a periodinic acid supported on a cation exchange resin as a catalyst can significantly shorten the reaction time for both the esterification and the subsequent allyl rearrangement. researchgate.net This highlights the role of catalysts in improving the efficiency of these transformations. The rearrangement is a classic example of an allylic shift, where the double bond and a substituent exchange positions. masterorganicchemistry.com Such rearrangements are often driven by the formation of a more stable carbocation intermediate or a more stable final product. msu.edu

Oxidation Catalysis

The oxidation of this compound and related structures can lead to a variety of valuable oxygenated compounds. The regioselectivity and chemoselectivity of these oxidations can often be controlled by the choice of catalyst and oxidant.

For example, the oxidation of 1-acetoxy-4-chloro-3-methyl-2-butene (B12278502) (a rearranged isomer of an esterified this compound derivative) using dimethyl sulfoxide (B87167) (DMSO) can be catalyzed by TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) to produce 4-acetoxy-2-methyl-2-butenal with high yield. researchgate.net

Enzymatic oxidation is another powerful tool. Toluene dioxygenase, an enzyme from Pseudomonas putida F1, has been shown to oxidize a range of substituted alkenes. asm.org While the direct oxidation of this compound by this specific enzyme is not detailed, the study indicates that substrates with halogen substituents and allylic methyl groups can undergo monooxygenation to yield allylic alcohols. asm.org This demonstrates the potential for biocatalysis in the selective oxidation of such compounds.

Stereoselective and Stereospecific Reactions with this compound